molecular formula C7H14N2 B13794802 Bicyclo[2.2.1]heptane-2,6-diamine CAS No. 247933-34-2

Bicyclo[2.2.1]heptane-2,6-diamine

Cat. No.: B13794802
CAS No.: 247933-34-2
M. Wt: 126.20 g/mol
InChI Key: VMQNOUCSRQVOKM-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2,6-diamine is a bicyclic compound with a unique structure that consists of a seven-membered ring with two nitrogen atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-2,6-diamine can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of itaconic anhydride with cyclopentadiene can yield bicyclo[2.2.1]heptane derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted bicyclo[2.2.1]heptane compounds. These products have diverse applications in synthetic chemistry and material science .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it has been shown to inhibit certain protein phosphatases, which play a crucial role in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptane-2,6-diamine is unique due to its diamine functionality, which allows for diverse chemical modifications and applications. Its structure provides stability and reactivity, making it a valuable compound in synthetic chemistry and material science .

Properties

CAS No.

247933-34-2

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,6-diamine

InChI

InChI=1S/C7H14N2/c8-6-2-4-1-5(6)7(9)3-4/h4-7H,1-3,8-9H2

InChI Key

VMQNOUCSRQVOKM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C(C2)N)N

Origin of Product

United States

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